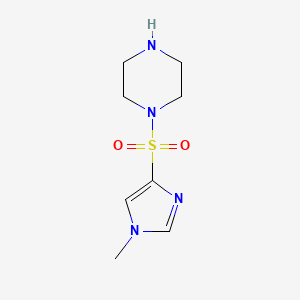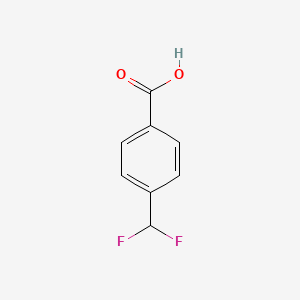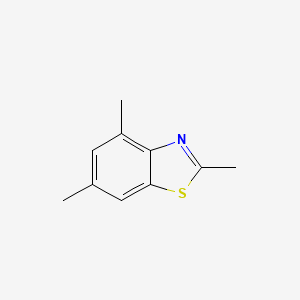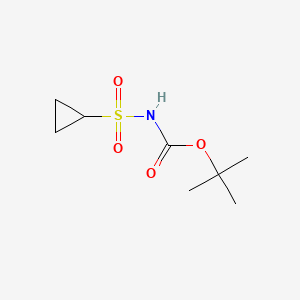![molecular formula C11H23NO B1357943 [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol CAS No. 917898-68-1](/img/structure/B1357943.png)
[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol
描述
The compound “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” is a derivative of piperidin-4-yl methanol, which is a core structure in various synthesized compounds with potential biological activities. The papers provided do not directly discuss this specific compound but offer insights into similar compounds that share the piperidin-4-yl methanol moiety.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of diphenyl(piperidin-4-yl)methanol with different sulfonyl chlorides using methylene dichloride as a solvent and triethylamine as the base . This method could potentially be adapted for the synthesis of “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” by choosing an appropriate sulfonyl chloride that introduces the 2,2-dimethylpropyl group.
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structures of similar compounds, revealing that the piperidine ring often adopts a chair conformation . The geometry around the sulfur atom in sulfonyl derivatives is typically distorted tetrahedral . For the target compound, one could infer a similar chair conformation for the piperidine ring, although the presence of the 2,2-dimethylpropyl group might influence the overall molecular geometry.
Chemical Reactions Analysis
The papers do not provide specific reactions for “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol”; however, the related compounds have been used as intermediates in further chemical transformations. For instance, the sulfonyl derivatives could undergo various nucleophilic substitutions or elimination reactions depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are characterized by spectroscopic techniques such as NMR, LC/MS, and FTIR . These techniques could also be applied to “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” to determine its properties. The presence of different functional groups, like the methanol and piperidine, would influence properties such as solubility, boiling point, and reactivity.
Case Studies and Biological Activity
Some of the synthesized piperidin-4-yl methanol derivatives have been evaluated for their antiproliferative activity against various carcinoma cell lines . The substitution pattern on the aryl ring, particularly the presence of methoxy and fluorine groups, was found to play a significant role in the biological activity. While “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” has not been specifically studied, the structural similarities suggest that it could also possess interesting biological properties worth investigating.
安全和危害
The safety and hazards of “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” are not known. However, 4-Piperidinemethanol, a similar compound, is classified as Skin Corr. 1B, indicating it can cause skin corrosion3.
未来方向
The future directions for “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” are not known. However, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry2.
Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.
属性
IUPAC Name |
[1-(2,2-dimethylpropyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-11(2,3)9-12-6-4-10(8-13)5-7-12/h10,13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGKXHSNPCVVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610401 | |
| Record name | [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol | |
CAS RN |
917898-68-1 | |
| Record name | [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

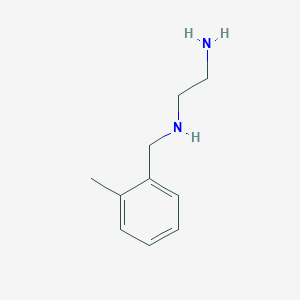
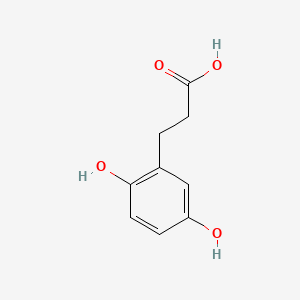
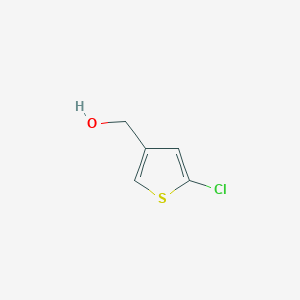
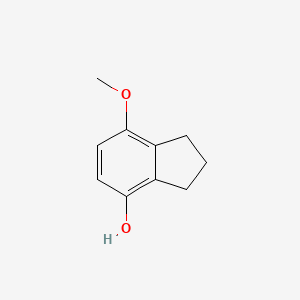

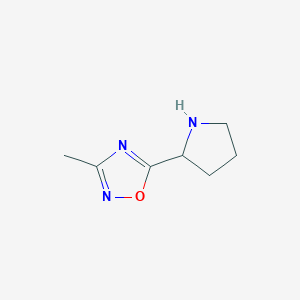
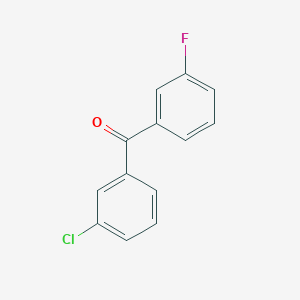
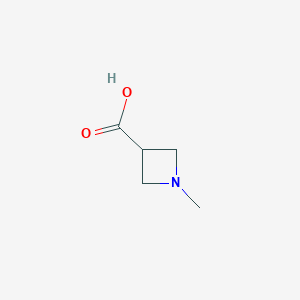
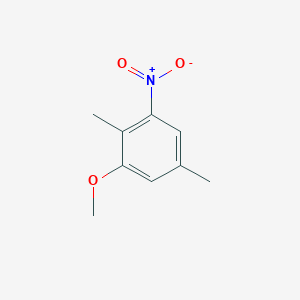
![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)
